molecular formula C11H20O4 B14470254 Dimethyl 2,2,3-trimethylhexanedioate CAS No. 65502-33-2

Dimethyl 2,2,3-trimethylhexanedioate

Cat. No.: B14470254
CAS No.: 65502-33-2
M. Wt: 216.27 g/mol
InChI Key: DQDFGFQLCQDOHT-UHFFFAOYSA-N
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Description

Dimethyl 2,2,3-trimethylhexanedioate is a branched ester derivative of hexanedioic acid, featuring two ester functional groups and three methyl substituents at the 2nd, 2nd, and 3rd positions of the carbon backbone. This compound’s structure imparts unique physicochemical properties, such as reduced crystallinity and altered solubility, compared to linear esters.

Properties

CAS No.

65502-33-2

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

dimethyl 2,2,3-trimethylhexanedioate

InChI

InChI=1S/C11H20O4/c1-8(6-7-9(12)14-4)11(2,3)10(13)15-5/h8H,6-7H2,1-5H3

InChI Key

DQDFGFQLCQDOHT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C(C)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2,3-trimethylhexanedioate can be synthesized through esterification reactions involving hexanedioic acid and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often employing distillation techniques to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2,3-trimethylhexanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester groups can be hydrolyzed to yield hexanedioic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves exchanging the ester groups with other alcohols in the presence of a catalyst, forming new esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

Major Products

    Hydrolysis: Hexanedioic acid and methanol.

    Reduction: Corresponding alcohols.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Dimethyl 2,2,3-trimethylhexanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of dimethyl 2,2,3-trimethylhexanedioate involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, the ester groups are cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions from reducing agents.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s branched ester structure differentiates it from linear esters and other derivatives. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Functional Groups Branching Pattern CAS Registry Number
Dimethyl 2,2,3-trimethylhexanedioate* C₁₁H₁₈O₄ ~214.26 Ester (×2) 2,2,3-trimethyl N/A
2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate C₁₅H₃₀O₃ 258.40 Ester (×2) 2-ethylhexanoate, 2,2-dimethyl 28510-23-8
3-Hexyne, 2,2-dimethyl C₈H₁₄ 110.20 Alkyne 2,2-dimethyl 4911-60-8
2,2,3-Trimethylpentane C₈H₁₈ 114.23 Alkane 2,2,3-trimethyl N/A

*Note: Data for this compound are estimated based on structural analogs.

Physicochemical Properties

  • Boiling/Melting Points : Branched esters typically exhibit lower boiling points than linear isomers due to reduced molecular surface area and weaker van der Waals interactions. For example, 2,2,3-trimethylpentane (a branched alkane) has a lower boiling point than n-octane . Similarly, this compound is expected to have a lower melting point than linear dimethyl hexanedioates.
  • Solubility: Increased branching enhances solubility in nonpolar solvents. The compound’s methyl groups likely improve compatibility with hydrophobic matrices, akin to 2,2-dimethylpropane-1,3-diyl 2-ethylhexanoate, which is used in polymer formulations .
  • Reactivity : Steric hindrance from methyl groups may slow ester hydrolysis compared to less-branched analogs. This property is critical in applications requiring chemical stability, such as plasticizers or lubricants.

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